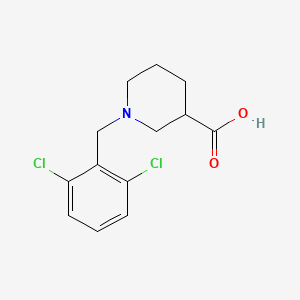

1-(2,6-Dichlorobenzyl)piperidine-3-carboxylic acid

Description

Chemical Classification and Nomenclature

1-(2,6-Dichlorobenzyl)piperidine-3-carboxylic acid belongs to the chemical class of piperidine carboxylic acids, representing a specific subgroup within the broader category of six-membered nitrogen-containing heterocycles. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-[(2,6-dichlorophenyl)methyl]piperidine-3-carboxylic acid. This designation precisely describes the structural arrangement where a piperidine ring bears a carboxylic acid group at the 3-position and a 2,6-dichlorobenzyl substituent attached to the nitrogen atom. The Chemical Abstracts Service has assigned the unique identifier 896051-74-4 to this compound, facilitating its identification in chemical databases and literature. Alternative nomenclature systems recognize several synonymous names including 1-(2,6-Dichloro-benzyl)-piperidine-3-carboxylic acid and 1-[(2,6-Dichlorophenyl)methyl]-3-piperidinecarboxylic acid.

The molecular formula C₁₃H₁₅Cl₂NO₂ reflects the compound's composition of thirteen carbon atoms, fifteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of 288.17 grams per mole positions this compound within the medium-sized organic molecule category, making it suitable for various synthetic applications while maintaining reasonable handling characteristics. The compound's classification as a tertiary amine derivative stems from the nitrogen atom's substitution pattern, where the piperidine nitrogen forms three bonds to carbon-containing groups. Additionally, the presence of the carboxylic acid functional group classifies it as an amino acid derivative, specifically a beta-amino acid analog due to the three-carbon separation between the nitrogen and carboxyl group within the ring system.

Historical Context in Chemical Literature

The emergence of this compound in chemical literature can be traced through database records indicating its first documentation in 2005, with subsequent modifications occurring as recently as 2025. The compound's initial synthesis and characterization represent part of the broader exploration of piperidine derivatives that gained momentum in the early 2000s as researchers sought to expand the chemical space of heterocyclic compounds for potential pharmaceutical applications. The specific substitution pattern featuring 2,6-dichlorobenzyl groups reflects the chemical community's interest in halogenated aromatic systems, which often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their non-halogenated counterparts. Database entries from PubChem indicate continuous updates to the compound's profile, suggesting ongoing research interest and potential applications in various fields of chemistry.

The historical development of related piperidine carboxylic acids provides context for understanding the significance of this particular derivative. Compounds such as nipecotic acid, a naturally occurring piperidine-3-carboxylic acid, have been known since the early 20th century and serve as important building blocks in both natural product chemistry and synthetic organic chemistry. The progression from simple piperidine carboxylic acids to more complex derivatives like this compound represents the evolution of synthetic methodology and the increasing sophistication of structure-activity relationship studies. The compound's appearance in various chemical supplier catalogs and research databases indicates its recognition as a valuable synthetic intermediate, with commercial availability facilitating broader research applications.

The temporal pattern of database modifications, with entries spanning from 2005 to 2025, suggests sustained research interest in this compound class. This longevity in chemical literature often correlates with practical utility in synthetic chemistry, either as building blocks for more complex molecules or as targets for methodology development. The fact that multiple chemical suppliers maintain inventory of this compound further underscores its established position within the synthetic chemistry toolkit.

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research due to its multifunctional nature, combining several key structural motifs that are highly valued in synthetic methodology development. The piperidine ring system serves as a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceutical agents due to its conformational flexibility and ability to interact with biological targets. The presence of the carboxylic acid functional group provides a handle for further synthetic elaboration through standard coupling reactions, enabling the construction of amides, esters, and other derivatives that may exhibit enhanced biological properties. The 2,6-dichlorobenzyl substituent introduces electronic and steric effects that can modulate the compound's reactivity profile, making it an interesting substrate for studying substitution effects on piperidine chemistry.

The compound's structural complexity makes it an attractive target for synthetic methodology development, particularly in the context of selective functionalization reactions. The multiple reactive sites present in the molecule – including the carboxylic acid, the aromatic ring, and the piperidine nitrogen – offer opportunities for regioselective transformations that can serve as test cases for new synthetic methods. Research groups investigating novel coupling reactions, cyclization strategies, or functional group transformations often employ such multifunctional substrates to demonstrate the scope and limitations of their methodologies. The presence of chlorine substituents on the aromatic ring provides additional synthetic opportunities through metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Stille couplings, enabling the introduction of diverse aromatic and heteroaromatic substituents.

Furthermore, the compound serves as a valuable building block in the synthesis of more complex heterocyclic systems. The combination of the piperidine core with the dichlorobenzyl appendage creates a molecular framework that can be elaborated through various ring-forming reactions, potentially leading to novel polycyclic structures with unique biological activities. The strategic positioning of functional groups allows for intramolecular cyclization reactions that could generate fused ring systems, expanding the chemical space accessible from this starting material.

Structural Comparison with Related Piperidine Derivatives

Comparative analysis of this compound with related piperidine derivatives reveals distinctive structural features that influence its chemical behavior and potential applications. The positional isomer 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acid differs only in the carboxylic acid placement, moving from the 3-position to the 4-position of the piperidine ring. This seemingly minor structural modification significantly alters the compound's three-dimensional shape and conformational preferences, as the 4-position places the carboxyl group in an equatorial position in the most stable chair conformation, while the 3-position typically adopts an axial orientation. These conformational differences can profoundly impact biological activity and chemical reactivity patterns.

Comparison with simpler piperidine carboxylic acids, such as nipecotic acid (piperidine-3-carboxylic acid), highlights the electronic and steric influence of the dichlorobenzyl substituent. While nipecotic acid serves as a basic building block with well-established synthetic utility, the dichlorobenzyl derivative exhibits enhanced lipophilicity and altered basicity due to the electron-withdrawing effects of the chlorine atoms and the extended aromatic system. The calculated logarithm of the partition coefficient for this compound is 3.23, indicating significantly increased lipophilicity compared to simpler piperidine carboxylic acids. This property enhancement often correlates with improved membrane permeability and bioavailability in biological systems.

| Compound | Molecular Formula | Molecular Weight | Carboxyl Position | Nitrogen Substitution |

|---|---|---|---|---|

| This compound | C₁₃H₁₅Cl₂NO₂ | 288.17 | Position 3 | 2,6-Dichlorobenzyl |

| 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acid | C₁₃H₁₅Cl₂NO₂ | 288.17 | Position 4 | 2,6-Dichlorobenzyl |

| Nipecotic acid | C₆H₁₁NO₂ | 129.16 | Position 3 | Hydrogen |

| 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid | C₉H₁₅NO₄ | 201.22 | Position 3 | Ethoxycarbonyl |

The structural relationship with other dichlorobenzyl-substituted heterocycles provides additional insight into the compound's properties. Related compounds such as 1-(2,6-dichlorobenzyl)piperazine demonstrate how the heterocyclic core influences overall molecular properties. The piperazine derivative, featuring a six-membered ring with two nitrogen atoms, exhibits different electronic properties and hydrogen bonding capabilities compared to the piperidine analog. The presence of the additional nitrogen atom in piperazine creates opportunities for additional substitution and complexation, while the piperidine system offers a more hydrophobic environment that may be advantageous for certain applications.

Analysis of the electronic properties reveals that the 2,6-substitution pattern of chlorine atoms creates a unique electronic environment around the benzyl group. This substitution pattern provides steric hindrance that can influence the compound's conformation and reactivity, while the electron-withdrawing nature of chlorine atoms modulates the basicity of the piperidine nitrogen. Computational studies suggest that the 2,6-dichlorobenzyl group adopts a preferred orientation relative to the piperidine ring, influenced by both steric and electronic factors that minimize unfavorable interactions while maximizing stabilizing effects.

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2/c14-11-4-1-5-12(15)10(11)8-16-6-2-3-9(7-16)13(17)18/h1,4-5,9H,2-3,6-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOOAFWMMJKFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405576 | |

| Record name | 1-(2,6-dichlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896051-74-4 | |

| Record name | 1-(2,6-dichlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation of Piperidine

The initial step involves the nucleophilic substitution reaction between piperidine and 2,6-dichlorobenzyl chloride. This reaction is typically conducted under basic conditions to facilitate the deprotonation of the piperidine nitrogen and promote alkylation.

- Reaction Conditions:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate (K₂CO₃) or similar inorganic bases

- Temperature: Moderately elevated temperatures (60–80°C) to optimize reaction rate without side reactions

- Reaction Time: Several hours (typically 4–12 hours) with stirring

- Outcome: Formation of 1-(2,6-dichlorobenzyl)piperidine intermediate

This step requires careful stoichiometric control to avoid over-alkylation or formation of side products.

Carboxylation at the 3-Position of Piperidine

Following benzylation, the piperidine ring is functionalized at the 3-position to introduce the carboxylic acid group. This can be achieved via:

- Direct Carboxylation: Using carbon dioxide under pressure in the presence of strong bases to form the carboxylate intermediate, followed by acidification to yield the carboxylic acid.

- Alternative Routes: Starting from 3-piperidone derivatives, which are converted to the corresponding carboxylic acid by oxidation or hydrolysis.

A representative method adapted from related piperidine carboxylic acid syntheses involves:

- Hydrogenation of pyridinecarboxylic acid derivatives to pipecolic acid analogs (3-piperidinecarboxylic acid) using palladium on carbon catalyst under hydrogen atmosphere, followed by benzylation.

- Subsequent benzylation with 2,6-dichlorobenzyl chloride under basic conditions to yield the target compound.

Purification and Crystallization

The crude product is purified by:

- Extraction: Removal of catalyst and impurities by filtration and liquid-liquid extraction.

- Crystallization: Cooling the reaction mixture and adding solvents such as methanol or ethanol to precipitate the pure acid.

- Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt, improving stability and handling properties.

The purified compound typically exhibits high purity (above 98%) and defined melting points consistent with literature data.

Comparative Data Table of Key Reaction Parameters

Research Findings and Optimization Insights

- Catalyst Use: Palladium on carbon (5% Pd/C) is effective for hydrogenation steps converting pyridinecarboxylic acids to piperidinecarboxylic acids, critical intermediates in the synthesis.

- Reaction Atmosphere: Nitrogen or argon atmosphere is used to prevent oxidation during hydrogenation and benzylation steps.

- Solvent Choice: Polar aprotic solvents enhance nucleophilicity in benzylation, while alcohols assist in crystallization.

- Temperature Control: Maintaining moderate temperatures avoids side reactions such as over-alkylation or decomposition.

- Purity Assessment: Melting point determination and chromatographic methods (HPLC, TLC) confirm product identity and purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitutions

The carboxylic acid group participates in classical acid-derived reactions:

a. Esterification

Reacts with alcohols under acid catalysis (Fischer esterification):

Conditions : , reflux, 6–12 hours

Example :

Mechanism : Acid-catalyzed nucleophilic attack by alcohol on the protonated carbonyl .

b. Amide Formation

Utilizes carbodiimide coupling agents (e.g., DCC):

Conditions : DCC, , dry DMF, 25–40°C

Example :

Key Step : Reactive acyl intermediate forms before amine attack .

Decarboxylation Reactions

The carboxylic acid undergoes thermal or base-mediated decarboxylation:

Conditions :

-

Thermal : 200–250°C, inert atmosphere

-

Basic : NaOH (10%), reflux, 2–4 hours

Product : 1-(2,6-Dichlorobenzyl)piperidine

Mechanism : Base abstracts α-proton, forming a resonance-stabilized carbanion that releases CO₂.

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation or acylation:

Example :

Conditions : K₂CO₃, DMF, 60–80°C.

Benzyl Substituent Reactions

The 2,6-dichlorobenzyl group undergoes electrophilic aromatic substitution (limited by electron-withdrawing Cl groups) or metal-catalyzed cross-couplings:

Example : Suzuki coupling (hypothetical):

Challenges : Steric hindrance from Cl groups reduces reactivity .

Analytical Characterization Data

| Property | Value/Technique |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.17 g/mol |

| NMR () | δ 1.5–2.1 (piperidine CH₂), 3.4 (NCH₂), 7.3 (aromatic H) |

| Mass Spectrometry | m/z 287.05 (M⁻) |

Reaction Optimization Insights

-

Solvent Effects : Dichloromethane improves esterification yields (85%) vs. THF (62%).

-

Catalysts : Rhodium complexes enable asymmetric modifications of piperidine derivatives, though not directly reported for this compound .

-

Byproducts : Over-alkylation of piperidine nitrogen occurs with excess alkyl halides (>2 equiv).

Mechanistic Considerations

Scientific Research Applications

Drug Development

DCBP has been investigated for its role as a pharmacological agent. Its structural features enable it to interact with specific biological targets, making it a candidate for drug development in various therapeutic areas.

- Anticancer Activity: Research has shown that compounds similar to DCBP exhibit activity against cancer cell lines, particularly those dependent on RAS mutations. In studies, it was found that modifications to the piperidine structure can enhance potency against specific cancer types, including colorectal and pancreatic cancers .

- Enzyme Inhibition: DCBP derivatives have been synthesized as inhibitors of key enzymes involved in disease pathways. For example, analogues have been reported to inhibit renin, an enzyme critical in hypertension and heart failure treatments .

Case Study: GRK2 Inhibition

In a study focusing on G protein-coupled receptor kinases (GRKs), derivatives of DCBP were designed to selectively inhibit GRK2. These compounds demonstrated significant selectivity and potency, with some achieving an IC50 of 30 nM against GRK2, indicating their potential in treating heart diseases .

Biochemical Probes

DCBP serves as a useful biochemical probe in research settings. Its ability to modulate protein interactions makes it valuable for studying cellular signaling pathways.

- Protein-Protein Interactions: The compound's design allows it to disrupt protein-protein interactions involved in cancer progression. Studies have shown that DCBP can sensitize cancer cells to other therapeutic agents when used in combination therapies .

Synthesis of Functional Materials

DCBP is also explored for its applications in synthesizing functional materials due to its unique chemical structure.

- Polymer Chemistry: The compound's carboxylic acid functionality can be utilized in the synthesis of polymeric materials. It can act as a monomer or a cross-linking agent, enhancing the mechanical properties of polymers used in coatings and adhesives.

Mechanism of Action

The mechanism by which 1-(2,6-Dichlorobenzyl)piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

1-(2,6-Dichlorobenzyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Piperidine-3-carboxylic acid derivatives: These compounds share the piperidine ring but differ in their substituents.

Dichlorobenzyl derivatives: These compounds have the dichlorobenzyl group but may have different core structures.

Uniqueness: The uniqueness of this compound lies in its specific combination of the dichlorobenzyl group and the piperidine ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(2,6-Dichlorobenzyl)piperidine-3-carboxylic acid (commonly referred to as DBCP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a dichlorobenzyl group and a carboxylic acid functional group. Its structural formula can be represented as follows:

The biological activity of DBCP is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit:

- Enzyme Inhibition: DBCP may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: The compound can modulate receptor activities, influencing signal transduction pathways critical for cellular responses.

Anticancer Activity

Research indicates that DBCP exhibits significant anticancer properties. A study demonstrated that DBCP inhibited telomerase activity, a critical enzyme in cancer cell proliferation. The compound showed an IC50 value of 8.17 ± 0.91 μM against telomerase, indicating potent inhibitory effects . Additionally, DBCP's antiproliferative effects were confirmed in human cancer cell lines such as HepG2, with an IC50 value of 6.5 ± 0.2 μM, comparable to established chemotherapeutics like cis-platinum .

Antimicrobial Properties

DBCP has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further development in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of DBCP:

- In Vitro Studies: A series of in vitro assays demonstrated that DBCP effectively inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the disruption of cellular metabolism and induction of apoptosis .

- Molecular Docking Studies: Computational studies have shown that DBCP binds effectively to target enzymes and receptors, providing insights into its potential mechanism of action at the molecular level .

- Toxicity Assessments: Toxicological evaluations indicate that DBCP has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models .

Data Table: Summary of Biological Activities

| Activity Type | Assessed Property | Observed Effect | IC50 Value (μM) |

|---|---|---|---|

| Anticancer | Telomerase Inhibition | Strong inhibition | 8.17 ± 0.91 |

| Anticancer | HepG2 Cell Proliferation | Significant reduction | 6.5 ± 0.2 |

| Antimicrobial | Bacterial Inhibition | Positive activity | Not quantified |

Q & A

Q. What are the common synthetic routes for 1-(2,6-dichlorobenzyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2,6-dichlorobenzyl bromide reacts with piperidine derivatives under basic conditions (e.g., sodium carbonate in DMSO) to form the benzyl-piperidine scaffold . Yield optimization requires precise control of stoichiometry, temperature (room temperature to 100°C), and inert atmospheres to minimize side reactions like alkylation of sensitive functional groups . Multi-step protocols may include protection/deprotection strategies for carboxylic acid groups, as seen in tert-butoxycarbonyl (Boc) or benzyl ester intermediates .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the piperidine ring conformation and dichlorobenzyl substitution pattern.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass ~314.03 g/mol for C₁₃H₁₄Cl₂NO₂).

- X-ray crystallography (if crystalline) to resolve stereochemistry, though derivatives like (S)-enantiomers are often analyzed via chiral HPLC .

- FT-IR to identify carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-Cl vibrations .

Q. What are the primary biological activities reported for this compound?

While direct data on this compound is limited, structurally related dichlorobenzyl-piperidine derivatives exhibit collagenase inhibition (IC₅₀ ~1.3–1.5 mM) and acetylcholinesterase (AChE) inhibition , suggesting potential in neurodegenerative or anti-fibrotic research . The 2,6-dichloro substitution enhances binding affinity compared to 2,4-dichloro analogs due to optimized π-π stacking and hydrogen bonding with residues like Gln215 or Tyr201 in enzymes .

Advanced Research Questions

Q. How does the position of chlorine substituents on the benzyl group affect enzymatic inhibition potency?

Comparative studies on analogs show that 2,6-dichloro substitution reduces steric hindrance and improves ligand-enzyme interactions. For example, in collagenase inhibition, the 2,6-dichloro analog exhibits a lower Gibbs free energy (−6.5 kcal/mol vs. −6.4 kcal/mol for 2,4-dichloro) and shorter hydrogen bond distances (1.961 Å vs. 2.202 Å), correlating with lower IC₅₀ values . This positional effect is critical in structure-activity relationship (SAR) studies for optimizing inhibitor design.

Q. What computational methods are used to predict the binding interactions of this compound with target enzymes?

Molecular docking (AutoDock, Glide) and molecular dynamics simulations are employed to model interactions. For example, docking analysis reveals that the dichlorobenzyl group forms π-π interactions with aromatic enzyme residues (e.g., Tyr201), while the carboxylic acid moiety participates in hydrogen bonding with polar residues (e.g., Gln215) . Free energy perturbation (FEP) calculations further quantify binding affinity changes upon structural modifications .

Q. How does the lipophilicity of the 2,6-dichlorobenzyl group influence physicochemical properties and bioavailability?

The logP of the dichlorobenzyl group (~3.5) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Formulation strategies, such as prodrug esterification (e.g., methyl or tert-butyl esters), improve bioavailability by masking the carboxylic acid . However, ester hydrolysis in vivo must be monitored via stability assays in plasma or simulated gastric fluid .

Q. What are the challenges in achieving enantiomeric purity, and how are they addressed?

Chiral resolution of racemic mixtures is achieved via:

- Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC).

- Asymmetric synthesis using enantioselective catalysts (e.g., palladium/XPhos systems) .

- Crystallization-induced dynamic resolution (CIDR) for scalable production .

Impurity profiling via LC-MS is critical to ensure >95% enantiomeric excess (ee) for pharmacological studies .

Methodological Considerations

Q. How are stability and degradation pathways evaluated for this compound?

- Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions (e.g., 0.1M HCl, 40°C/75% RH) identify degradation products like dechlorinated analogs or piperidine ring-opened species .

- Mass spectrometry tracks hydrolytic or photolytic degradation, particularly of the labile benzyl-piperidine bond .

Q. What in vitro assays are used to assess target engagement and selectivity?

- Enzyme inhibition assays (e.g., fluorescence-based collagenase or AChE assays) with Michaelis-Menten kinetics to determine IC₅₀ and mechanism (competitive/non-competitive) .

- Counter-screening against off-target enzymes (e.g., matrix metalloproteinases) to confirm selectivity .

Data Contradictions and Validation

- IC₅₀ variability across studies may arise from differences in assay conditions (e.g., substrate concentration, pH). Standardization using reference inhibitors (e.g., galantamine for AChE) is recommended .

- Docking vs. experimental binding data : Discrepancies highlight the need for experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.